molecular formula C14H22N2O4S B2600111 N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-55-6

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

Cat. No.: B2600111
CAS No.: 899967-55-6
M. Wt: 314.4
InChI Key: LZCPMDSTLZMBJH-UHFFFAOYSA-N
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Description

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, aiding in the development of innovative studies and breakthroughs. This compound is known for its potential in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate and sodium sulfite to introduce the sulfonamide group, resulting in the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Chemical Reactions Analysis

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or signal transduction modulation .

Comparison with Similar Compounds

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide can be compared with similar compounds like N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide. While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical and biological properties. For instance, the tert-butyl group in N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide may result in different steric and electronic effects compared to the butyl group in this compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Biological Activity

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzamide core substituted with a butylsulfamoyl group and a methoxy group. This specific structural configuration is crucial for its biological activity, particularly its interactions with various biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of the NLRP3 inflammasome, a critical component in the immune response involved in various inflammatory diseases. The inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in conditions like Alzheimer's disease and acute myocardial infarction (AMI) .

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits the activation of the NLRP3 inflammasome, leading to decreased levels of IL-1β in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .

Cytotoxicity and Selectivity

In terms of cytotoxicity, preliminary studies indicate that this compound has a favorable selectivity profile, exhibiting minimal toxicity towards normal cells while effectively targeting inflamed tissues. This characteristic is particularly advantageous for therapeutic applications where sparing healthy cells is crucial.

In Vivo Studies

Recent animal model studies have provided insights into the efficacy of this compound. For instance, in mouse models of AMI, treatment with this compound resulted in reduced myocardial damage and improved cardiac function compared to untreated controls. The compound's protective effects were attributed to its ability to modulate inflammatory responses and promote tissue repair mechanisms .

Structure-Activity Relationship (SAR)

A series of analogues derived from this compound have been synthesized to explore the structure-activity relationship (SAR). Modifications on the benzamide moiety significantly influenced biological activity, highlighting the importance of specific substituents in enhancing potency against the NLRP3 inflammasome .

CompoundIC50 (μM)Activity Description
JC1210.55Selective NLRP3 inhibitor
JC1240.42Improved potency over JC121

Future Directions

The promising results from studies involving this compound suggest several avenues for future research:

  • Clinical Trials : Further investigation through clinical trials is necessary to evaluate its safety and efficacy in humans.
  • Mechanistic Studies : Detailed mechanistic studies will elucidate how this compound interacts at the molecular level with the NLRP3 inflammasome and other potential targets.
  • Analog Development : Continued development of analogues could lead to more potent derivatives with enhanced selectivity and reduced side effects.

Properties

IUPAC Name

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-3-4-9-16-21(18,19)11-10-15-14(17)12-5-7-13(20-2)8-6-12/h5-8,16H,3-4,9-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCPMDSTLZMBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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